molecular formula C11H19N B14385444 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-80-5

6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine

Cat. No.: B14385444
CAS No.: 90038-80-5
M. Wt: 165.27 g/mol
InChI Key: AZCUPKCRCIQDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a multicomponent reaction involving N-propargyl or allyl amine, allyl or propargyl ethers, acrolein, and β-oxobutenoates can be catalyzed by cerium(IV) ammonium nitrate to form the desired azepine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[5.4.0]undec-5-ene: Another azepine derivative with similar structural features.

    2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine: Shares the azepine scaffold but differs in functional groups and reactivity.

Uniqueness

6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90038-80-5

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

10-methyl-2-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-4-5-9-7-11(8)12-6-2-3-10(9)12/h8-11H,2-7H2,1H3

InChI Key

AZCUPKCRCIQDAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC1N3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.